
Dibutyl cyclohex-4-ene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl cyclohex-4-ene-1,2-dicarboxylate: is an organic compound with the molecular formula C16H26O4 . It is a diester derived from cyclohexene and butanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibutyl cyclohex-4-ene-1,2-dicarboxylate can be synthesized through the esterification of cyclohex-4-ene-1,2-dicarboxylic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method ensures high yield and purity of the product. The process includes the use of large-scale reactors and distillation units to separate and purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Dibutyl cyclohex-4-ene-1,2-dicarboxylate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution.
Major Products Formed:
Oxidation: Cyclohex-4-ene-1,2-dicarboxylic acid.
Reduction: Dibutyl cyclohexane-1,2-dicarboxylate.
Substitution: Depending on the nucleophile, various substituted esters can be formed.
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibutyl cyclohex-4-ene-1,2-dicarboxylate is used as a plasticizer in polymer chemistry. It enhances the flexibility and durability of polymers.
Biology: In biological research, this compound is used as a model compound to study ester hydrolysis and enzyme activity.
Medicine: While not directly used as a drug, it serves as a precursor in the synthesis of various pharmaceutical intermediates.
Industry: It is widely used in the production of coatings, adhesives, and sealants due to its excellent plasticizing properties.
Wirkmechanismus
The mechanism of action of dibutyl cyclohex-4-ene-1,2-dicarboxylate primarily involves its interaction with polymer chains. As a plasticizer, it inserts itself between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This interaction is crucial in applications where enhanced flexibility and durability are required.
Vergleich Mit ähnlichen Verbindungen
- Bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate
- Diethyl cyclohex-4-ene-1,2-dicarboxylate
- Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate
Comparison:
- Bis(2-ethylhexyl) cyclohex-4-ene-1,2-dicarboxylate has similar plasticizing properties but with different alkyl groups, leading to variations in flexibility and compatibility with different polymers.
- Diethyl cyclohex-4-ene-1,2-dicarboxylate is another ester with shorter alkyl chains, which may result in different solubility and plasticizing efficiency.
- Bis(2,3-epoxypropyl) cyclohex-4-ene-1,2-dicarboxylate contains epoxy groups, making it useful in applications requiring cross-linking and enhanced mechanical properties.
Dibutyl cyclohex-4-ene-1,2-dicarboxylate stands out due to its balanced properties, making it a versatile choice for various industrial and research applications.
Eigenschaften
CAS-Nummer |
37981-16-1 |
|---|---|
Molekularformel |
C16H26O4 |
Molekulargewicht |
282.37 g/mol |
IUPAC-Name |
dibutyl cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C16H26O4/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2/h7-8,13-14H,3-6,9-12H2,1-2H3 |
InChI-Schlüssel |
ANOXPYCDNXHEEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1CC=CCC1C(=O)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


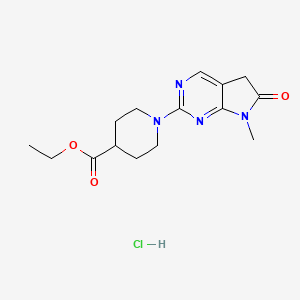
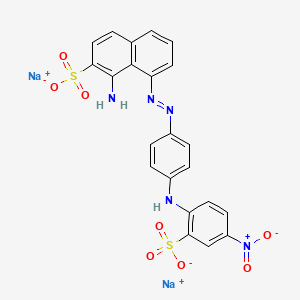
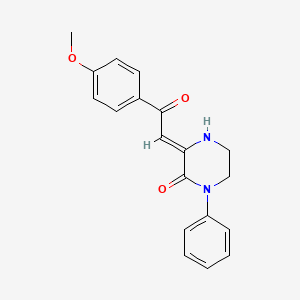
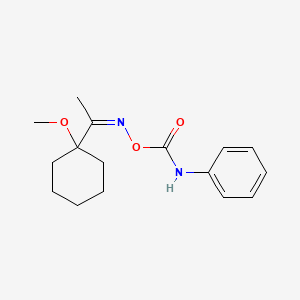
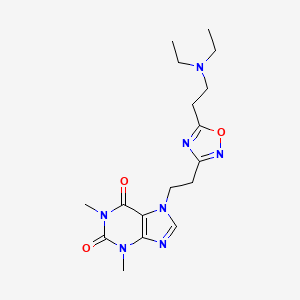

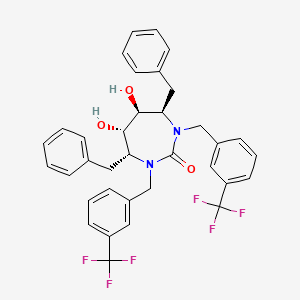

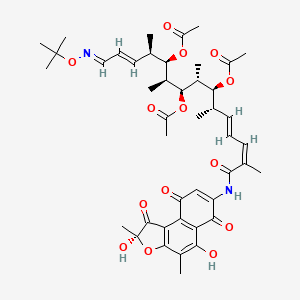
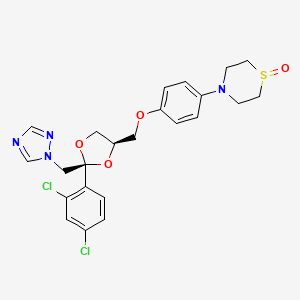

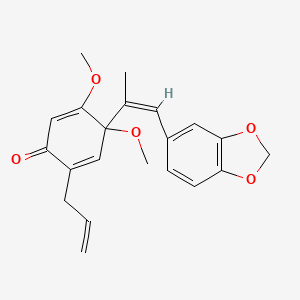
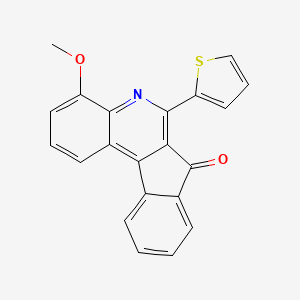
![3,27,28-trioxa-10,13,16,19,22-pentazatricyclo[22.2.1.15,8]octacosa-1(26),5,7,24-tetraene-9,23-dione](/img/structure/B12715737.png)
